molecular formula C16H20F4N2O2 B2736333 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate CAS No. 1223632-38-9

2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate

Cat. No.: B2736333
CAS No.: 1223632-38-9
M. Wt: 348.342
InChI Key: KQENFVYMAPUFQQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate typically involves the following steps:

    Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting 4-[cyclohexyl(methyl)amino]-3-fluoroaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products.

Scientific Research Applications

2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The carbamate group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-chlorophenyl}carbamate
  • 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-bromophenyl}carbamate
  • 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-iodophenyl}carbamate

Uniqueness

2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-[cyclohexyl(methyl)amino]-3-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F4N2O2/c1-22(12-5-3-2-4-6-12)14-8-7-11(9-13(14)17)21-15(23)24-10-16(18,19)20/h7-9,12H,2-6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENFVYMAPUFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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